Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)-

Description

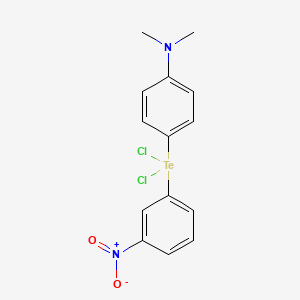

Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- is an organotellurium compound characterized by a central tellurium atom bonded to two chlorine atoms, a p-(dimethylamino)phenyl group (electron-donating substituent), and an m-nitrophenyl group (electron-withdrawing substituent). The dichloro groups enhance electrophilicity at the tellurium center, while the nitro and dimethylamino groups modulate solubility and electronic interactions. Limited direct toxicity or decomposition data are available for this compound, necessitating cautious handling and further study.

Properties

CAS No. |

65743-49-9 |

|---|---|

Molecular Formula |

C14H14Cl2N2O2Te |

Molecular Weight |

440.8 g/mol |

IUPAC Name |

4-[dichloro-(3-nitrophenyl)-λ4-tellanyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C14H14Cl2N2O2Te/c1-17(2)11-6-8-13(9-7-11)21(15,16)14-5-3-4-12(10-14)18(19)20/h3-10H,1-2H3 |

InChI Key |

CMDIUGSNOKWVMF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[Te](C2=CC=CC(=C2)[N+](=O)[O-])(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- typically involves the reaction of tellurium tetrachloride with p-(dimethylamino)phenyl and m-nitrophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions to ensure high yield, and purification of the final product to remove any impurities. The exact methods can vary depending on the scale of production and the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- can undergo various types of chemical reactions, including:

Oxidation: The tellurium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.

Substitution: Chlorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while reduction could produce tellurium hydrides.

Scientific Research Applications

Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other organotellurium compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotellurium compounds exhibit diverse properties depending on their substituents. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, toxicity, stability, and applications.

Structural Analogues and Substituent Effects

The compound 4-((4-fluorophenyl)tellurinyl)-N,N-dimethylbenzamine (CAS: 124533-50-2) serves as a relevant structural analogue . Key differences include:

- Substituents: Target Compound: Dichloro, m-nitrophenyl (electron-withdrawing), and p-(dimethylamino)phenyl (electron-donating). Analogue: Oxotellurium, p-fluorophenyl (electron-withdrawing), and p-(dimethylamino)phenyl.

- Electronic Effects: The nitro group (meta position) in the target compound introduces stronger electron-withdrawing effects compared to the para-fluorine in the analogue. This may increase electrophilicity at the tellurium center, enhancing reactivity in redox reactions. Chlorine substituents (vs.

Stability and Decomposition

- Thermal Stability: The analogue decomposes at high temperatures, releasing NOₓ, Te, and F⁻ . The target compound is expected to release Cl⁻ and higher quantities of NOₓ due to the nitro group, necessitating stringent ventilation controls.

- Hydrolytic Stability: Dichloro tellurium compounds are typically moisture-sensitive, forming HCl and oxotellurium species.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- in laboratory settings?

- Methodological Answer:

- Use personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Conduct experiments in a fume hood to avoid inhalation of toxic vapors .

- Store waste separately in labeled, airtight containers and dispose via certified hazardous waste management services .

- Monitor for decomposition products (e.g., Te, Cl⁻, NOx) using gas chromatography-mass spectrometry (GC-MS) during thermal studies .

Q. How is this tellurium compound typically synthesized?

- Methodological Answer:

- Synthesized via stepwise reactions:

React aryltellurium trichlorides with substituted phenols (e.g., p-(dimethylamino)phenol) under anhydrous conditions .

Introduce the nitro group via electrophilic aromatic substitution, optimizing reaction temperature (50–70°C) and nitric acid concentration .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via melting point analysis and HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to resolve substituent effects (e.g., dimethylamino and nitro groups) .

- X-ray Crystallography: Determine bond lengths (e.g., Te–Cl: ~2.4 Å) and confirm octahedral geometry .

- Infrared (IR) Spectroscopy: Identify Te–Cl stretching vibrations (~250–300 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Advanced Research Questions

Q. How do the electronic properties of the dimethylamino and nitro substituents influence the compound’s reactivity?

- Methodological Answer:

- Perform density functional theory (DFT) calculations to map electron density distribution. The nitro group acts as a strong electron-withdrawing moiety, polarizing the Te center, while dimethylamino donates electrons via resonance .

- Validate experimentally using cyclic voltammetry: Measure redox potentials (e.g., Te⁴+/Te²+ transitions) in acetonitrile .

Q. How can contradictory data from UV-Vis and fluorescence spectroscopy be resolved for this compound?

- Methodological Answer:

- UV-Vis: Calibrate for solvent effects (e.g., hypsochromic shifts in polar solvents).

- Fluorescence Quenching: Investigate intramolecular charge transfer (ICT) between nitro and dimethylamino groups using time-resolved fluorescence .

- Cross-reference with computational data (TD-DFT) to assign absorption bands .

Q. What mechanistic insights explain the compound’s toxicity profile?

- Methodological Answer:

- In vivo studies: Intraperitoneal LD50 in rats (250 mg/kg) suggests acute toxicity via oxidative stress. Measure glutathione depletion and lipid peroxidation in hepatic tissues .

- In vitro models: Use HepG2 cells to assess mitochondrial membrane potential collapse (JC-1 assay) and caspase-3 activation .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.